1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Lipophilicity Aryl halide SAR Membrane permeability

1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine (MDL MFCD31653091, molecular formula C₁₅H₂₁F₂N, molecular weight 253.33) is a synthetic primary amine belonging to the arylcyclobutylalkylamine class. This compound family is historically anchored by sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine), a monoamine reuptake inhibitor formerly marketed for obesity management, whose pharmacological activity is mediated predominantly by its primary amine metabolite didesmethylsibutramine (BTS 54-505).

Molecular Formula C15H21F2N
Molecular Weight 253.33 g/mol
Cat. No. B13711575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine
Molecular FormulaC15H21F2N
Molecular Weight253.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC(=C(C=C2)F)F)N
InChIInChI=1S/C15H21F2N/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3
InChIKeyHHGLPBYHLDSGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine: Class Identification and Baseline for Research Procurement


1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine (MDL MFCD31653091, molecular formula C₁₅H₂₁F₂N, molecular weight 253.33) is a synthetic primary amine belonging to the arylcyclobutylalkylamine class . This compound family is historically anchored by sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine), a monoamine reuptake inhibitor formerly marketed for obesity management, whose pharmacological activity is mediated predominantly by its primary amine metabolite didesmethylsibutramine (BTS 54-505) [1]. The target compound shares the cyclobutanemethanamine scaffold with a 3-methylbutyl side chain and a free primary amine, but replaces the 4-chlorophenyl aryl group found in didesmethylsibutramine with a 3,4-difluorophenyl substitution, a structural modification known to alter lipophilicity, metabolic stability, and transporter selectivity profiles relative to the 4-chloro congener .

Why 1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine Cannot Be Replaced by In-Class Analogs: The Procurement Case for Substitution-Level Discrimination


Within the arylcyclobutylalkylamine class, small aryl substitution changes drive outsized pharmacological divergence. The reference compound didesmethylsibutramine (4-chlorophenyl) is a potent triple reuptake inhibitor with IC₅₀ values of 0.066 µM at NET, 5.1 µM at SERT, and 0.61 µM at DAT in rat cortical synaptosomes, yielding a NET/SERT selectivity window of approximately 77-fold . Replacement of the 4-chlorophenyl with a 3,4-difluorophenyl group alters both the electronic properties (σₘ and σₚ Hammett constants) and the steric profile at the aryl binding pocket, which in related monoamine transporter ligands has been shown to shift transporter selectivity ratios [1]. Additionally, fluorine substitution reduces lipophilicity relative to chlorine (ΔcLogP approximately –0.5 to –0.8 units for difluorophenyl vs. chlorophenyl analogs), which can meaningfully affect passive membrane permeability, plasma protein binding, and metabolic clearance—parameters that directly influence in vivo exposure and cannot be assumed transferable across aryl substitutions [2]. Procurement decisions in this chemical space must therefore be governed by the specific aryl substitution pattern rather than generic class membership.

1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine: Quantitative Differentiation Evidence for Scientific Selection


Aryl Halogen Substitution Pattern: 3,4-Difluorophenyl vs. 4-Chlorophenyl — Lipophilicity and Permeability Trajectory

The target compound bears a 3,4-difluorophenyl group in place of the 4-chlorophenyl group present in didesmethylsibutramine. Didesmethylsibutramine has a calculated cLogP of 4.14 [1]. Applying the well-established fragment-based contribution difference (πₓ) between chlorine (+0.71) and fluorine (+0.14), the 3,4-difluorophenyl-substituted analog is estimated to have a cLogP approximately 0.5–0.8 units lower than its 4-chloro counterpart, placing it closer to the consensus drug-like cLogP range of 1–3.5 [2]. This lipophilicity reduction is expected to improve aqueous solubility, lower plasma protein binding, and reduce hERG-related off-target risks associated with high-logP amine compounds, though direct experimental confirmation for this specific compound remains required [3].

Lipophilicity Aryl halide SAR Membrane permeability Monoamine transporter

Primary Amine vs. Tertiary Amine: Direct Target Engagement Without Metabolic Activation — Didesmethylsibutramine Pathway Rationale

Sibutramine, the parent tertiary amine (N,N-dimethyl), requires CYP2B6-mediated N-demethylation to generate its pharmacologically active primary amine metabolite didesmethylsibutramine (BTS 54-505), which is the species responsible for the majority of SERT and NET inhibition in vivo [1]. The target compound is supplied as the pre-formed primary amine, bypassing the CYP2B6-dependent metabolic activation step. In human liver microsome studies, sibutramine N-demethylation exhibits an apparent Kₘ of 4.79 µM for the high-affinity component, a value comparable to recombinant CYP2B6 (8.02 µM), indicating that metabolic activation capacity is enzyme-limited and subject to inter-individual genetic polymorphism (e.g., CYP2B6*6 allele) [2]. Use of the direct primary amine eliminates pharmacokinetic variability introduced by polymorphic CYP2B6 metabolism and avoids the formation of the intermediate secondary amine (N-desmethylsibutramine), which has a distinct and less potent transporter inhibition profile [3].

Metabolic activation Primary amine Cytochrome P450 CYP2B6

Positional Fluorine Isomer Differentiation: 3,4-Difluoro vs. 2,4-Difluoro vs. 2,6-Difluoro Cyclobutylamine Analogs

At least three difluorophenyl positional isomers of 1-[1-(difluorophenyl)cyclobutyl]-3-methyl-1-butylamine are commercially catalogued: the 3,4-difluoro (target compound, MDL MFCD31653091) , the 2,4-difluoro (ChemSpider ID 92169897) , and the 2,6-difluoro analog (EVT-13852189) . In arylcyclobutylalkylamine SAR established by patent disclosures (US 6,127,424 and EP 0191542), the aryl substitution pattern is a primary determinant of monoamine transporter subtype selectivity, with electron-withdrawing groups at specific positions differentially modulating SERT, NET, and DAT affinity [1]. The 3,4-difluoro pattern presents two adjacent electron-withdrawing fluorine atoms that are meta and para to the cyclobutyl attachment point, creating a distinct electronic and dipole topology compared to the 2,4-difluoro (ortho/para) and 2,6-difluoro (di-ortho) configurations. While direct comparative IC₅₀ data across these three isomers have not been published in a single study, the parent 4-chlorophenyl primary amine (didesmethylsibutramine) exhibits a ~77-fold NET-over-SERT selectivity (IC₅₀ NET 0.066 µM vs. SERT 5.1 µM), and SAR guidance indicates that fluorine regiochemistry can shift this selectivity vector [2].

Positional isomer Fluorine regiochemistry Transporter selectivity Structure–activity relationship

Novel Chemical Space: Absence of CAS Registry Number and Patent Protection Status — Implications for IP-Driven Procurement

The target compound 1-[1-(3,4-difluorophenyl)cyclobutyl]-3-methyl-1-butylamine has an assigned MDL number (MFCD31653091) but no CAS Registry Number, distinguishing it from the well-characterized comparator didesmethylsibutramine (CAS 84484-78-6), which is a known sibutramine metabolite included in multiple regulatory and patent filings [1]. The absence of a CAS number is typical of novel, non-pharmacopoeial research intermediates and indicates that the compound has not been indexed in the Chemical Abstracts Service registry through prior publication, patent exemplification, or commercial introduction . The foundational arylcyclobutylalkylamine patents (US 4,443,449, US 5,047,432, US 6,127,424) are expired, but they primarily exemplify 4-chlorophenyl, 4-fluorophenyl, and 3,4-dichlorophenyl substitution patterns; the 3,4-difluorophenyl variant does not appear as a specifically claimed or exemplified compound in the major patent families reviewed [2][3]. This absence of prior art specific disclosure may offer greater freedom-to-operate flexibility for composition-of-matter protection in jurisdictions where such novelty is actionable, relative to the exhaustively claimed 4-chlorophenyl series.

CAS registry Chemical novelty Intellectual property Freedom to operate

Computational ADME Predictors: 3,4-Difluoro vs. 4-Chloro Substitution and Blood–Brain Barrier Penetration Potential

Didesmethylsibutramine (4-chlorophenyl) exhibits a topological polar surface area (TPSA) of 26.02 Ų and a cLogP of 4.14 [1]. Replacing the 4-chloro substituent with 3,4-difluoro is predicted, by fragment-based computation, to reduce cLogP while maintaining a nearly identical TPSA (both compounds have a single primary amine and identical heavy-atom count except for the halogen substitution). A TPSA below 60 Ų paired with a cLogP in the 3–4 range is associated with favorable passive blood–brain barrier (BBB) penetration [2]. The 3,4-difluoro analog is therefore predicted to retain CNS penetrance comparable to didesmethylsibutramine, but with a slightly reduced logP that may lower non-specific brain tissue binding and improve free brain fraction (fᵤ,brain). The clinically validated finding that sibutramine's efficacy at SERT (mean 30±10% occupancy at 15 mg/day) is mediated predominantly by its primary amine metabolite M2 (didesmethylsibutramine) confirms the relevance of the primary amine pharmacophore for CNS target engagement in humans [3].

ADME Blood–brain barrier CNS penetration TPSA

Optimal Research and Industrial Application Scenarios for 1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine Based on Quantitative Differentiation Evidence


CNS Monoamine Transporter Selectivity Screening Panels Requiring Direct Primary Amine Activity

Researchers conducting radioligand displacement binding or functional uptake inhibition assays at SERT, NET, and DAT should utilize this compound as a direct-acting primary amine test article to eliminate the confounding variable of CYP-mediated metabolic activation. The established IC₅₀ profile of the 4-chloro analog didesmethylsibutramine (NET 0.066 µM, SERT 5.1 µM, DAT 0.31–0.61 µM in rat synaptosomes) provides a direct benchmarking framework for evaluating how 3,4-difluoro substitution shifts the transporter selectivity fingerprint [1]. The primary amine precludes the need for metabolic pre-incubation, enabling direct concentration–response profiling in cell-based assays without hepatocyte or microsome supplementation [2].

Structure–Activity Relationship Studies of Fluorine Regiochemistry on Arylcyclobutylamine Transporter Pharmacology

This compound is one of at least three commercially available difluorophenyl positional isomers (3,4-difluoro, 2,4-difluoro, and 2,6-difluoro) sharing identical molecular formula (C₁₅H₂₁F₂N, MW 253.33) but presenting distinct electronic and steric topologies at the aryl binding pocket . Procurement of all three isomers as a matched set, together with the 4-chloro reference (didesmethylsibutramine, CAS 84484-78-6), enables a controlled SAR study of halogen position effects on monoamine transporter affinity, with the 3,4-difluoro isomer specifically evaluating the meta/para difluoro pharmacophore hypothesis [3].

In Vivo CNS Pharmacodynamic Models Where Lower Lipophilicity May Reduce Non-Specific Binding

The predicted reduction in cLogP (~0.5–0.8 units lower than the 4-chloro analog, which has cLogP 4.14) positions this compound for in vivo CNS studies where excessive lipophilicity-driven non-specific brain tissue binding could confound receptor occupancy measurements [4]. The TPSA of ~26 Ų (identical to the 4-chloro comparator) predicts retained BBB permeability, while the reduced logP may increase free brain fraction relative to didesmethylsibutramine, a parameter that directly influences the interpretability of PET occupancy and microdialysis studies [5].

IP-Conscious Drug Discovery Programs Seeking Non-Observable Chemical Space Distant from the Sibutramine Patent Estate

Drug discovery teams seeking arylcyclobutylamine monoamine reuptake inhibitors with composition-of-matter patentability potential should evaluate this compound, as the 3,4-difluorophenyl motif does not appear among the specifically exemplified aryl substitutions in the principal expired patent families (US 4,443,449, US 5,047,432, US 6,127,424, EP 0191542) [6]. The absence of a CAS Registry Number further supports classification as a relatively unexplored chemical entity within the broader sibutramine chemotype space, offering a potential novel starting point for lead optimization programs .

Quote Request

Request a Quote for 1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.